KX2-391 dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KX-01 (dichlorhydrate) implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes pour former le produit final. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans les sources publiques .

Méthodes de production industrielle

La production industrielle de KX-01 (dichlorhydrate) implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des mesures strictes de contrôle de la qualité pour répondre aux normes réglementaires pour les produits pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

KX-01 (dichlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant KX-01 (dichlorhydrate) comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction souhaitée et de la nature des intermédiaires .

Principaux produits formés

Les principaux produits formés à partir des réactions de KX-01 (dichlorhydrate) comprennent ses métabolites et dérivés, qui sont étudiés pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

KX-01 (dichlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

KX-01 (dichlorhydrate) exerce ses effets en inhibant la kinase Src et la polymérisation de la tubuline. La kinase Src est impliquée dans la prolifération cellulaire, la survie et la métastase, tandis que la polymérisation de la tubuline est essentielle à la division cellulaire . En inhibant ces voies, KX-01 (dichlorhydrate) induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

KX-01 (dihydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of Src kinase and tubulin polymerization.

Biology: Investigated for its effects on cell proliferation, migration, and apoptosis in various cell lines.

Industry: Used in the development of new therapeutic agents targeting Src kinase and tubulin polymerization.

Mécanisme D'action

KX-01 (dihydrochloride) exerts its effects by inhibiting Src kinase and tubulin polymerization. Src kinase is involved in cell proliferation, survival, and metastasis, while tubulin polymerization is essential for cell division . By inhibiting these pathways, KX-01 (dihydrochloride) induces cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

KX-01 (dichlorhydrate) est unique en raison de son double inhibition de la kinase Src et de la polymérisation de la tubuline. Les composés similaires incluent :

Saracatinib : Un inhibiteur de la kinase Src avec des cibles moléculaires différentes.

Bosutinib : Un autre inhibiteur de la kinase Src avec une inhibition de la kinase plus large.

Paclitaxel : Un inhibiteur de la polymérisation de la tubuline utilisé en chimiothérapie.

KX-01 (dichlorhydrate) se démarque par sa spécificité et son mécanisme à double cible, ce qui en fait un agent thérapeutique prometteur en oncologie .

Activité Biologique

KX2-391 dihydrochloride, also known as tirbanibulin, is a dual inhibitor of Src kinase and tubulin polymerization. It has garnered attention for its potential therapeutic applications in various cancers, particularly due to its unique mechanism of action that targets the peptide substrate-binding domain rather than the ATP-binding site, distinguishing it from traditional Src inhibitors.

KX2-391 inhibits Src kinase, which plays a crucial role in tumor cell proliferation, apoptosis, and metastasis. Additionally, it disrupts tubulin polymerization by binding to the α,β-tubulin heterodimer. This dual mechanism allows KX2-391 to impede cancer cell division and growth effectively.

Pharmacokinetics

The pharmacokinetic profile of KX2-391 indicates rapid absorption with a half-life of approximately 4 hours. In clinical trials, the maximum tolerated dose (MTD) was established at 40 mg administered twice daily. The compound demonstrated dose-proportional exposure across various dosages, with significant biomarker reductions observed in patients with prostate and pancreatic cancers .

Phase I Trial

A Phase I trial involving 44 patients with refractory solid tumors reported that KX2-391 was well tolerated with manageable dose-limiting toxicities such as elevated liver enzymes and myelosuppression. Notably, 11 patients achieved stable disease for at least four months, indicating preliminary evidence of biological activity .

Phase II Trial

In a subsequent Phase II study focused on chemotherapy-naïve men with bone-metastatic castration-resistant prostate cancer (CRPC), KX2-391 was administered at the same dosage. However, the trial was halted early due to insufficient efficacy; only 8% of patients achieved progression-free survival at 24 weeks. Despite this, some patients exhibited declines in prostate-specific antigen (PSA) levels and improvements in bone turnover markers .

Comparative Efficacy Against Cancer Types

KX2-391's efficacy has been evaluated across various cancer types:

Case Studies

- Prostate Cancer : In the Phase I trial, two men with metastatic CRPC demonstrated notable declines in PSA levels after treatment with KX2-391.

- Ovarian Cancer : One patient achieved stable disease for over 12 months while on treatment.

- Leukemia : New analogues derived from KX2-391 exhibited significant cytotoxicity against multiple leukemia cell lines, suggesting broader applicability beyond solid tumors .

Propriétés

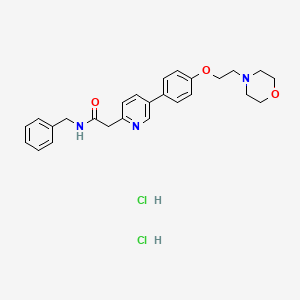

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPOZGQCQXHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648365 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038395-65-1 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.